Velutinam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Velutinam is a naturally occurring compound belonging to the class of aristolactams. It is found in various plant species, particularly those in the Aristolochiaceae family. This compound has garnered significant interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of velutinam typically involves several stages of chemical reactions. One common method includes the use of starting materials such as phenolic compounds, which undergo cyclization and oxidation reactions to form the aristolactam structure. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves and stems of Aristolochia species. Techniques like solvent extraction, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: Velutinam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups on the aristolactam ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions include various aristolactam derivatives, which may possess different biological activities and properties.

Scientific Research Applications

Velutinam has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Industry: this compound is used in the development of natural products and pharmaceuticals due to its bioactive properties.

Mechanism of Action

Velutinam is structurally similar to other aristolactams, such as aristolactam AII and piperolactam A . this compound is unique due to its specific chemical structure and the presence of distinct functional groups that confer unique biological activities. Compared to other aristolactams, this compound has shown promising results in various biological assays, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

- Aristolactam AII

- Piperolactam A

- Aristolactam BII

Biological Activity

Velutinam, a compound derived from the plant species Goniothalamus velutinus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities based on recent research findings.

Chemical Structure and Properties

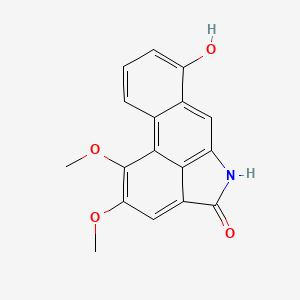

This compound is classified as an aristolactam alkaloid with the molecular formula C17H13NO4 and a molecular weight of 297.29 g/mol. Its structure is characterized by a complex arrangement that contributes to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was employed to evaluate the antioxidant capacity of this compound. The findings are summarized in Table 1.

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 240.1 ± 6.5 |

| MeOH-EtOAc Fraction | 310.0 ± 7.6 |

| Quercetin (Positive Control) | 40.9 ± 0.8 |

| Inactive Compounds | >500 |

Key Findings:

- This compound demonstrated an IC50 value of 240.1 µg/ml, indicating its potential as a natural antioxidant.

- Comparatively, quercetin, a well-known antioxidant, showed much higher potency with an IC50 of 40.9 µg/ml .

Antimicrobial Activity

Despite its antioxidant capabilities, this compound has shown limited antimicrobial activity against various pathogens. In studies assessing its efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans, this compound did not exhibit significant inhibitory effects at concentrations of 10 µg/ml . This aligns with previous reports indicating that other aristolactam derivatives also lacked antimicrobial properties.

Anticancer Activity

This compound's potential as an anticancer agent has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L1210 (lymphocytic leukemia) cells. The results from these studies indicate that this compound can inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | Not specified |

| L1210 | Not specified |

| A549 (Lung cancer) | Not specified |

Research Insights:

- This compound has shown promise in inhibiting CDK1/cyclin B activity, which is crucial for cell cycle regulation, with IC50 values reported for related compounds in similar studies .

- Further investigation is warranted to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

Case Studies and Research Findings

A notable study highlighted the isolation and characterization of aristolactam alkaloids from Goniothalamus velutinus, including this compound. This research emphasized the need for further experimental studies to fully understand the biological activities of these compounds .

In another study focusing on the cytotoxicity of alkaloids from this plant species, this compound was identified as one of the key compounds warranting additional investigation due to its promising biological activity .

Properties

Molecular Formula |

C17H13NO4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

6-hydroxy-14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

InChI |

InChI=1S/C17H13NO4/c1-21-13-7-10-14-11(18-17(10)20)6-9-8(4-3-5-12(9)19)15(14)16(13)22-2/h3-7,19H,1-2H3,(H,18,20) |

InChI Key |

KUZNZVMKXPBYIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C3C=CC=C(C3=CC4=C2C(=C1)C(=O)N4)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.